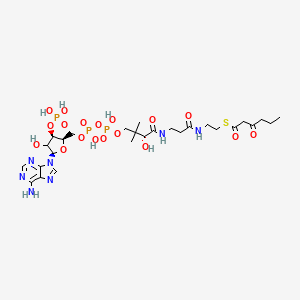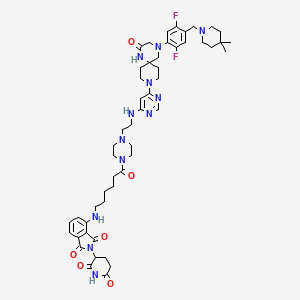![molecular formula C24H19N7O2S2 B12362216 N-[(5R)-5-oxo-2-(2-pyridin-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]-1,3-benzoxazol-6-amine](/img/structure/B12362216.png)
N-[(5R)-5-oxo-2-(2-pyridin-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]-1,3-benzoxazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5R)-5-oxo-2-(2-pyridin-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]-1,3-benzoxazol-6-amine is a complex organic compound that features multiple heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of each heterocyclic ring and their subsequent coupling. Common synthetic routes might include:
Formation of the Thiazolo[5,4-c]pyridine Ring: This could involve the cyclization of a suitable precursor under acidic or basic conditions.
Formation of the Thieno[3,2-d]pyrimidine Ring: This might be achieved through a condensation reaction involving a thiophene derivative and a suitable amine.
Coupling Reactions: The final steps would involve coupling these heterocyclic rings with the benzoxazole moiety, possibly through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production would likely involve optimization of these synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine and thiazole rings.
Reduction: Reduction reactions could target the oxo group or the pyridine ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against certain biological targets.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
In industry, it might find applications in the development of new materials, such as polymers or advanced coatings.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, if the compound is being investigated as a pharmaceutical agent, its mechanism might involve binding to a specific protein or enzyme, thereby modulating its activity. The molecular targets and pathways involved would be identified through a combination of computational modeling, biochemical assays, and cellular studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(5R)-5-oxo-2-(2-pyridin-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]-1,3-benzoxazol-6-amine: This compound is unique due to its specific combination of heterocyclic rings.
Other Heterocyclic Compounds: Similar compounds might include those with thiazole, pyridine, or benzoxazole rings, but lacking the specific combination and substitution pattern of the target compound.
Uniqueness
The uniqueness of this compound lies in its complex structure, which could confer unique chemical and biological properties not found in simpler molecules.
Eigenschaften
Molekularformel |
C24H19N7O2S2 |
|---|---|
Molekulargewicht |
501.6 g/mol |
IUPAC-Name |
N-[(5R)-5-oxo-2-(2-pyridin-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C24H19N7O2S2/c32-35-10-7-17-21(35)22(27-14-4-5-15-19(11-14)33-13-26-15)30-24(29-17)31-9-6-16-20(12-31)34-23(28-16)18-3-1-2-8-25-18/h1-5,8,11,13H,6-7,9-10,12H2,(H,27,29,30)/t35-/m1/s1 |
InChI-Schlüssel |
GSQPUIKFYBXKSB-PGUFJCEWSA-N |
Isomerische SMILES |
C1CN(CC2=C1N=C(S2)C3=CC=CC=N3)C4=NC5=C(C(=N4)NC6=CC7=C(C=C6)N=CO7)[S@](=O)CC5 |
Kanonische SMILES |
C1CN(CC2=C1N=C(S2)C3=CC=CC=N3)C4=NC5=C(C(=N4)NC6=CC7=C(C=C6)N=CO7)S(=O)CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12362135.png)


![(1S,5R,6R,7R)-7-(3,4-dimethoxyphenyl)-8-hydroxy-5-methoxy-6-methyl-3-prop-2-enylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B12362138.png)

![6,6-Dideuterio-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-2-ene](/img/structure/B12362152.png)


![L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-cyclohexyl ester](/img/structure/B12362165.png)





